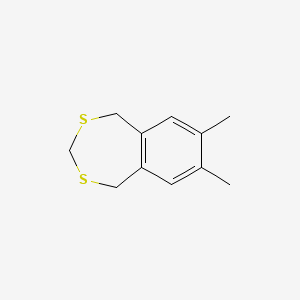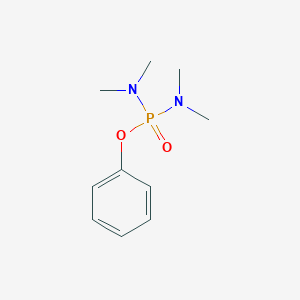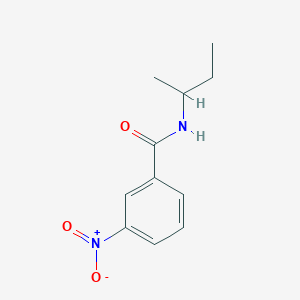
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin: is an organic compound with the molecular formula C11H14S2 and a molecular weight of 210.36 g/mol This compound is characterized by its unique structure, which includes a benzo-dithiepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable dithiol with a benzoquinone derivative . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of benzo-dithiepin systems and their derivatives.
Biology: Research into its biological activity includes potential antimicrobial and antifungal properties.
Medicine: Investigations are ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 1,5-Dihydro-7,8-dimethylbenzo-2,4-dithiepin exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfur-containing ring system. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Thiazoles: These compounds also contain sulfur and exhibit diverse biological activities.
Benzothiepins: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
36568-23-7 |
|---|---|
Fórmula molecular |
C11H14S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C11H14S2/c1-8-3-10-5-12-7-13-6-11(10)4-9(8)2/h3-4H,5-7H2,1-2H3 |
Clave InChI |
SMVKOIBFWKSJBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CSCSC2)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(1-([1,1'-Biphenyl]-4-yl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11988914.png)

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]pyridine-2-carbohydrazide](/img/structure/B11988935.png)


![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)



![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)

![2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11988996.png)
